molecular formula C12H14O4 B1298553 tert-Butyl 4-formylphenyl carbonate CAS No. 87188-50-9

tert-Butyl 4-formylphenyl carbonate

Cat. No.: B1298553
CAS No.: 87188-50-9
M. Wt: 222.24 g/mol
InChI Key: RRFJMIZWYMSQAE-UHFFFAOYSA-N
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Description

Function as a Versatile Synthetic Intermediate

This compound serves as a critical starting material or intermediate in multi-step synthetic pathways. Its bifunctional nature allows for sequential or orthogonal chemical transformations, providing chemists with a strategic advantage in constructing complex molecular architectures.

Precursor for the Synthesis of Biologically Active Scaffolds

The formyl group of tert-butyl 4-formylphenyl carbonate can readily participate in reactions to build molecular frameworks that are common in biologically active compounds. For instance, the aldehyde functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds, which are fundamental steps in the synthesis of many pharmaceutical agents.

Building Block for the Construction of Complex Organic Molecules

As a functionalized aromatic ring, this compound is considered an important organic building block. sigmaaldrich.com Organic building blocks are foundational molecules used in the bottom-up assembly of more intricate molecular structures, including supramolecular complexes and organic frameworks. sigmaaldrich.com The ability to use this compound to introduce a protected phenol (B47542) and a reactive aldehyde into a molecule makes it a strategic component in the design and synthesis of complex organic targets. researchgate.net

Intermediate in the Preparation of Diverse Chemical Derivatives

The dual functionality of this compound allows for its transformation into a wide variety of chemical derivatives. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. smolecule.com Simultaneously, the tert-butyl carbonate group can be retained as a protecting group for the phenolic hydroxyl, to be removed at a later synthetic stage. This versatility enables the synthesis of a broad spectrum of substituted aromatic compounds.

Protecting Group Chemistry: The tert-Butyloxycarbonyl (Boc) Group

The tert-butyl carbonate moiety in the molecule is a precursor to the widely used tert-butyloxycarbonyl (Boc) protecting group. ebi.ac.uk Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule.

Application as a Protecting Group for Phenolic Hydroxyls

The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines and is also effectively used for the protection of phenolic hydroxyl groups. researchgate.net The Boc group is valued for its stability under a range of reaction conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. researchgate.net

Strategies for the Cleavage of tert-Butyl Carbonate Protecting Groups

The removal, or deprotection, of the Boc group from a phenolic oxygen is a critical step in many synthetic sequences. Several methods have been developed to achieve this transformation.

A common method for the cleavage of the Boc group is the use of strong acids. wikipedia.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a standard reagent for this purpose. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

While acidic cleavage is prevalent, methods for the removal of the Boc group under basic or neutral conditions have also been developed to accommodate sensitive substrates. Research has shown that the Boc group on phenols can be labile to bases. researchgate.net Various basic conditions can be employed for this deprotection, as detailed in the table below.

Reagent/ConditionsTime (h)Yield (%)
15 N NH₃aq/MeOH (2/1)594
0.5% MeONa/CHCl₃188
25% Piperidine/CHCl₃686
10% DBU/CHCl₃383
1 N NaOH/MeOH (2/1)2487
Table 1: Conditions for the base-mediated cleavage of the Boc group from a phenolic hydroxyl. researchgate.net

Furthermore, alternative neutral deprotection strategies have been explored. For example, a system of cerium(III) chloride and sodium iodide in acetonitrile (B52724) has been shown to effectively cleave tert-butyl ethers, a related protecting group, and can be applicable to tert-butyl carbonates. researchgate.net Another approach involves the use of carbon tetrabromide in conjunction with triphenylphosphine. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4-formylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFJMIZWYMSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350830
Record name tert-Butyl 4-formylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87188-50-9
Record name tert-Butyl 4-formylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies

Direct Synthetic Routes

Direct synthesis of tert-Butyl 4-formylphenyl carbonate predominantly involves the formation of the carbonate linkage on a 4-hydroxybenzaldehyde (B117250) backbone.

Reaction of 4-Hydroxybenzaldehyde with Di-tert-butyl Dicarbonate (B1257347)

A primary and widely utilized method for the synthesis of this compound is the direct reaction of 4-hydroxybenzaldehyde with di-tert-butyl dicarbonate (Boc₂O). This reaction, a form of O-tert-butoxycarbonylation, involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The process is typically conducted in an appropriate solvent and is often facilitated by a base to deprotonate the phenol (B47542), thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. A similar process is employed in the synthesis of related compounds, such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, where a hydroxyl group is reacted with Boc₂O. rsc.org

Base-Catalyzed Formation of the Carbonate Linkage

The efficiency of the carbonate linkage formation is significantly influenced by the choice of base. Common bases employed in this synthesis include 4-(dimethylamino)pyridine (DMAP), triethylamine (B128534) (Et₃N), and potassium carbonate (K₂CO₃).

DMAP (4-dimethylaminopyridine): DMAP is a highly effective nucleophilic catalyst. nih.gov It reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, which is then readily attacked by the phenoxide ion. nih.govnih.gov This mechanism accelerates the rate of reaction significantly. nih.gov In many procedures, DMAP is used in catalytic amounts along with a stoichiometric amount of a weaker base, such as triethylamine. chemicalbook.com

Triethylamine (Et₃N): Triethylamine primarily functions as a non-nucleophilic base to neutralize the acidic proton of the phenol, generating the phenoxide nucleophile. It is often used in conjunction with DMAP. chemicalbook.com While effective, its volatility and strong odor can be disadvantageous. reddit.com

Potassium Carbonate (K₂CO₃): As a heterogeneous base, potassium carbonate offers advantages in terms of cost and ease of workup, as it can be removed by simple filtration. reddit.comtaylorandfrancis.com It is considered a milder base and is effective in promoting O-alkylation and related reactions. researchgate.netnih.govgaylordchemical.com The choice of solvent is crucial when using potassium carbonate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common. reddit.com

The following table summarizes the roles of these bases:

BaseRole in SynthesisAdvantagesCommon Solvents
DMAP Nucleophilic catalystHigh catalytic activity nih.govTetrahydrofuran, Dichloromethane (B109758)
Triethylamine Non-nucleophilic baseEffective proton scavengerDichloromethane, Toluene (B28343) chemicalbook.com
Potassium Carbonate Heterogeneous baseLow cost, easy removal reddit.comAcetonitrile, Acetone taylorandfrancis.com

Precursor-Based Synthetic Approaches

Alternative strategies involve the use of precursors that are subsequently converted to the target molecule.

Utilization of Substituted Phenols

The synthesis can commence from substituted phenols, where the tert-butyl group is introduced to the phenol ring prior to the formation of the carbonate and formyl functionalities. For instance, p-cresol (B1678582) can be tert-butylated to form 4-tert-butylphenol. Subsequent steps would then involve the introduction of the formyl group at the para-position relative to the hydroxyl group, followed by the carbonate formation. This multi-step approach allows for the synthesis of various substituted analogues. The alkylation of phenols with agents like tert-butyl chloride is a common industrial process. google.com

Application of tert-Butyl Chloroformate

An alternative electrophile for introducing the tert-butoxycarbonyl group is tert-butyl chloroformate. This reagent reacts with phenols in the presence of a base to form the corresponding carbonate. The reaction between phenyl chloroformate and t-butyl alcohol is a known method for preparing t-butyl phenyl carbonate. orgsyn.org Similarly, tert-butyl chloroformate can be reacted with 4-hydroxybenzaldehyde. This method, however, may be less common due to the stability and handling advantages of di-tert-butyl dicarbonate. The synthesis of related chloroformates, such as 3-tert-butyl-4-chlorophenyl chloroformate, demonstrates the utility of this class of reagents in preparing carbonates. prepchem.com

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound production vary depending on the chosen synthetic route and reaction conditions.

Direct synthesis using 4-hydroxybenzaldehyde and di-tert-butyl dicarbonate in the presence of a suitable base is generally a high-yielding process. For a structurally similar compound, 2-(tert-butoxycarbonyloxy)benzaldehyde, a quantitative yield has been reported using N,N-diisopropylethylamine and DMAP as bases. The synthesis of a related vinylphenyl carbonate derivative achieved a 75% yield. chemicalbook.com

The choice of base plays a critical role in optimizing the yield. While DMAP is a highly active catalyst, its use can sometimes lead to side reactions if not carefully controlled. nih.gov Potassium carbonate, being a milder and heterogeneous base, can offer high yields and cleaner reactions in certain systems, as seen in the synthesis of various organic molecules where yields can exceed 90%. gaylordchemical.com

A comparative overview of reported yields for similar reactions is presented below:

ReactantsBase/CatalystProductYield
Salicylaldehyde, Di-tert-butyl dicarbonateN,N-diisopropylethylamine, DMAP2-(tert-butoxycarbonyloxy)benzaldehydeQuantitative
4-Hydroxystyrene, Di-tert-butyl dicarbonateTriethylamine, DMAPTert-Butyl 4-Vinylphenyl Carbonate75% chemicalbook.com
4-hydroxybenzaldehyde, Benzyl (B1604629) bromidePotassium Carbonate4-(benzyloxy)benzaldehydeNot specified, but a common reaction taylorandfrancis.com
anti-3-aryl-2,3-dibromopropanoic acidsPotassium CarbonateAryl alkynes>83-98% gaylordchemical.com

This data suggests that high yields are attainable for the formation of carbonate linkages on phenolic substrates under various basic conditions. The optimal conditions for the synthesis of this compound would likely involve the direct reaction of 4-hydroxybenzaldehyde with di-tert-butyl dicarbonate, with the specific choice of base and solvent being key variables to maximize yield and purity.

Purification Techniques for High-Purity this compound

Achieving high purity of this compound is essential for its effective use in subsequent chemical syntheses and research applications. Following synthesis, the crude product typically contains unreacted starting materials, by-products, and residual catalysts. Therefore, robust purification strategies are employed to isolate the target compound. The primary methods for purifying this compound and related organic compounds include recrystallization and chromatography. smolecule.com The choice of method depends on the scale of the purification and the nature of the impurities present.

The effectiveness of purification is often monitored by analytical techniques such as Thin-Layer Chromatography (TLC), which can visualize the separation of the desired compound from impurities. rsc.org The final purity of the compound can be quantitatively assessed using methods like High-Performance Liquid Chromatography (HPLC) and confirmed by structural analysis through Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. rsc.orgchemicalbook.com Commercially available this compound is often cited with purities of 97% to 98%. scbt.comsigmaaldrich.com

Common Purification Methodologies

Technique Primary Purpose Key Considerations
Recrystallization Removal of impurities by leveraging differences in solubility between the compound and impurities in a specific solvent.Selection of an appropriate solvent or solvent system is critical. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Column Chromatography Separation of compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.Choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) determines the separation efficiency.
Aqueous Work-up/Extraction Preliminary purification step to remove water-soluble impurities, such as salts or certain catalysts, from the organic reaction mixture.Involves washing the crude product with water or brine and extracting the desired compound into an immiscible organic solvent.

Detailed Research Findings on Purification Strategies

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). For related compounds like tert-butyl carbamate (B1207046), recrystallization from solvents such as hexane (B92381) has been proven effective. orgsyn.org The melting point of the purified this compound, which is reported to be in the range of 71-74 °C, serves as a key indicator of its purity. chemicalbook.com

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis. smolecule.com

Column Chromatography: This is the most common preparative chromatographic technique used to purify this compound. The crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture like hexane and ethyl acetate, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in different fractions.

Parameter Common Choice/Description
Stationary Phase Silica Gel (SiO₂) is widely used due to its polarity and effectiveness in separating a broad range of organic compounds.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve the best separation.
Monitoring Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. rsc.org

High-Performance Liquid Chromatography (HPLC): While typically used for analysis, HPLC can also be employed for preparative purification to achieve very high purity levels. In the analysis of a structurally similar compound, tert-butyl 4-vinylphenyl carbonate, HPLC was used to confirm a chemical purity of 96.9%. chemicalbook.com

Work-up and Distillation

In some synthetic procedures for related compounds, a preliminary purification involves an aqueous work-up. For instance, a reaction mixture might be diluted with a solvent like toluene and washed with water to remove water-soluble by-products. chemicalbook.com The organic layer containing the desired product is then separated. chemicalbook.com Following this, for liquid compounds or low-melting solids, distillation under reduced pressure can be an effective purification method. A simple distillation at 2 Torr was used to purify tert-butyl 4-vinylphenyl carbonate, yielding a pure liquid. chemicalbook.com While this compound is a solid at room temperature, this highlights the range of techniques available for purifying related carbonate compounds. sigmaaldrich.com

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carbonate Moiety

The tert-butyl carbonate group primarily functions as a tert-butoxycarbonyl (Boc) protecting group for the phenolic hydroxyl. Its reactivity is dominated by cleavage reactions that regenerate the phenol (B47542), 4-hydroxybenzaldehyde (B117250).

Hydrolytic Cleavage Mechanisms

The tert-butyl carbonate linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxybenzaldehyde, tert-butanol, and carbon dioxide. smolecule.com

Under acidic conditions, the reaction is initiated by protonation of the carbonate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl carbocation, which subsequently reacts with water. The resulting unstable carbonic acid monoester rapidly decomposes to the final products. A notable example involves the deprotection of a bimane derivative using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) over 6 hours to yield the corresponding phenolic compound. rsc.org

Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the tert-butoxide ion, which is then protonated, and collapse of the remaining species yields the phenoxide and carbon dioxide.

Transesterification Processes

Transesterification of the carbonate can occur when it reacts with alcohols, typically under basic or acidic catalysis, to form different alkyl or aryl carbonates. smolecule.com This reaction involves the substitution of the tert-butyl group with another alcohol moiety. While a common reaction for carbonates, specific documented examples for tert-butyl 4-formylphenyl carbonate are less prevalent in the literature than its use in protecting group strategies.

Nucleophilic Attack at the Carbonyl Carbon of the Carbonate

The carbonyl carbon of the carbonate ester is electrophilic and can be attacked by various nucleophiles. smolecule.com Besides hydrolysis (using water) and transesterification (using alcohols), other nucleophiles like amines can, in principle, react at this site. However, the bulky tert-butyl group can sterically hinder this attack, which can slow the reaction rates. In many synthetic applications, this part of the molecule is intended to be stable while reactions occur at the more reactive aldehyde site. The primary documented nucleophilic attacks involve its removal to deprotect the phenol.

Reactions of the Formyl (Aldehyde) Functional Group

The aldehyde group is a highly reactive site for nucleophilic addition and related transformations, making it a key handle for molecular elaboration.

Aldol (B89426) Condensations and Related Carbonyl Additions

The formyl group of this compound readily participates in condensation reactions with active methylene (B1212753) compounds. A prominent example is its use in Horner-Wadsworth-Emmons (H-W-E) reactions.

In one study, this compound was reacted with a dimethyl bimanephosphonate in the presence of potassium carbonate (K₂CO₃) in an acetonitrile (B52724)/water mixture. rsc.org This reaction, conducted at 90 °C for 2 hours, resulted in the formation of a Boc-protected styryl-bimane derivative in 76% yield. rsc.org This transformation proceeds via the formation of a phosphonate (B1237965) ylide which then attacks the aldehyde's carbonyl carbon, leading to a vinyl-substituted product.

Another documented reaction involves a nucleophilic addition where a lithiated N-Boc-pyrrolidine derivative attacks the aldehyde. nih.gov This reaction was carried out at -75°C in dry ether and, after quenching, led to the formation of a complex secondary alcohol, demonstrating the aldehyde's susceptibility to attack by carbanionic nucleophiles. nih.gov

Reaction TypeReagentsConditionsProduct TypeYieldReference
Horner-Wadsworth-EmmonsDimethyl bimanephosphonate, K₂CO₃Acetonitrile/H₂O, 90°C, 2h(E)-Styryl derivative76% rsc.org
Nucleophilic AdditionLithiated N-Boc-pyrrolidineDry Ether, -75°C, 16hSecondary Alcohol42% nih.gov

Reductive Amination Reactions

Reductive amination is a key transformation used to convert the formyl group into an amine functionality. This process involves the initial formation of a Schiff base (imine) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.

Patent literature describes the use of this compound in reductive amination reactions for the synthesis of complex molecules, such as linkers for antibody-drug conjugates. google.com These reactions are typically carried out in the presence of a mild reducing agent. Common reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). google.comgoogle.com The reaction is often performed in polar solvents like dichloroethane, methanol, or THF, sometimes with the addition of an acid like acetic acid to control the pH. google.com

Reagent ClassSpecific ReagentsSolvent(s)TemperatureReference
Reducing AgentsNaBH(OAc)₃, NaBH₃CN, NaBH₄Dichloroethane, DCM, THF, DMF, MeOH-20°C to 100°C google.com
AdditivesAcetic Acid, Titanium isopropoxide (IV)-- google.com

Schiff Base Formation and Subsequent Transformations

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). scirp.org This reaction is a cornerstone of imine chemistry and proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic aldehyde carbon, forming a hemiaminal intermediate which then dehydrates to yield the stable imine.

The formation of these Schiff bases is often just the initial step. The resulting imine can be subjected to further transformations:

Reduction: The C=N bond can be selectively reduced using agents like sodium borohydride (B1222165) to furnish stable secondary amines.

Ligand Synthesis: Schiff bases derived from this carbonate are valuable as ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. scirp.org The specific structure of the amine used for the condensation dictates the coordination properties of the resulting ligand. researchgate.netresearchgate.net

The general reaction is as follows:

R-NH₂ + OHC-Ar-OCOO(t-Bu) ⇌ R-N=CH-Ar-OCOO(t-Bu) + H₂O

(Primary Amine + this compound ⇌ Schiff Base + Water)

The characterization of Schiff base formation typically involves spectroscopic methods. In FT-IR spectroscopy, the disappearance of the carbonyl (C=O) stretching band from the aldehyde and the N-H stretching bands from the amine, coupled with the appearance of a new band corresponding to the azomethine (C=N) stretch, confirms the reaction's success. scirp.org Similarly, NMR spectroscopy shows characteristic shifts for the azomethine proton. researchgate.net

Olefination Reactions (e.g., Horner–Wadsworth–Emmons)

The aldehyde functionality of this compound is an excellent substrate for olefination reactions, which convert a carbonyl group into a carbon-carbon double bond (alkene). Among the most reliable methods for this transformation is the Horner–Wadsworth–Emmons (HWE) reaction. tcichemicals.comnrochemistry.com This reaction involves the condensation of the aldehyde with a stabilized phosphonate carbanion, generated by deprotonating an alkyl phosphonate with a suitable base. wikipedia.org

A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene (trans-isomer) as the major product. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. organic-chemistry.org The water-soluble phosphate (B84403) byproduct is also easily removed during workup, simplifying purification. organic-chemistry.org

The general mechanism proceeds through several key steps:

Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, creating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the aldehyde carbon of this compound. nrochemistry.com

Oxaphosphetane Formation: The initial adduct cyclizes to form a four-membered ring intermediate, the oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to form the alkene and a dialkyl phosphate salt. wikipedia.org

Interactive Table: Typical Conditions for the Horner-Wadsworth-Emmons Reaction

Base Solvent Temperature Selectivity Reference
NaH Tetrahydrofuran (THF) 0 °C to Room Temp. High (E)-selectivity organic-chemistry.org
LiBr / Triethylamine (B128534) Tetrahydrofuran (THF) Room Temperature High (E)-selectivity nrochemistry.com
KHMDS THF / Toluene (B28343) -78 °C High (Z)-selectivity (Still-Gennari mod.) youtube.com

The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific bases like potassium hexamethyldisilazide (KHMDS), can be employed to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

Palladium-Catalyzed Transformations Facilitated by this compound and its Derivatives

The tert-butyl carbonate group attached to the aromatic ring allows this compound and its derivatives to participate in palladium-catalyzed cross-coupling reactions. In these transformations, the aryloxycarbonyl group can function as a leaving group, analogous to halides or triflates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu This capability significantly enhances the synthetic utility of the molecule beyond the chemistry of its aldehyde group.

While direct formylation of aryl halides using tert-butyl isocyanide has been reported, showcasing the power of palladium catalysis in synthesizing aromatic aldehydes organic-chemistry.orgnih.gov, the reverse reactivity where the carbonate acts as a leaving group is also a key application. For instance, aryl carbonates can be engaged in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. nih.gov

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted styrenes. nih.govmit.edu

Carbonylative Coupling: Introduction of a carbonyl group using carbon monoxide to form esters or amides. researchgate.net

The efficacy of these reactions often depends on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Bulky, electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have proven to be exceptionally effective in facilitating the coupling of challenging substrates, including those derived from aryl chlorides and, by extension, aryl carbonates, often under mild conditions. nih.govmit.edu

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Schiff Base Formation: The mechanism is a well-established nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and can be driven to completion by removing water from the reaction mixture.

Horner-Wadsworth-Emmons Reaction: Mechanistic studies have focused on the stereochemical outcome. The preference for the (E)-alkene is generally explained by steric factors in the transition state leading to the oxaphosphetane intermediate. The anti-periplanar approach of the reactants is favored, which, after cyclization and syn-elimination, results in the trans-alkene. organic-chemistry.org The reversibility of the initial addition step allows for equilibration to the thermodynamically favored anti-intermediate, ensuring high E-selectivity. wikipedia.org

Palladium-Catalyzed Transformations: The mechanism for these cross-coupling reactions proceeds through a catalytic cycle that is fundamental to organometallic chemistry. nih.gov For a generic cross-coupling reaction involving an aryl carbonate (Ar-OCOO-tBu):

Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-oxygen bond of the carbonate, forming a palladium(II) intermediate. This is often the rate-limiting step.

Transmetalation (for Suzuki-type reactions): The palladium(II) species reacts with an organometallic reagent (e.g., an organoboron compound), transferring the organic group to the palladium center and displacing the carbonate.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle. mit.edu

Investigations have shown that monophosphine palladium species are often the active catalysts in these cycles, even when a bisphosphine complex is used as the precatalyst. mit.edu

Role in Organic Synthesis

Protecting Group Chemistry: The tert-Butyloxycarbonyl (Boc) Group

Strategies for the Cleavage of tert-Butyl Carbonate Protecting Groups

Acid-Mediated Deprotection (e.g., Trifluoroacetic Acid, Hydrochloric Acid)

Strong acids are the most common reagents for the removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen of the carbonate, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) is a standard method for Boc deprotection. The reaction is generally rapid and clean. However, the strong acidity of TFA can sometimes lead to side reactions if other acid-sensitive functional groups are present in the molecule. The tert-butyl cation generated can also alkylate nucleophilic residues, a side reaction that can be suppressed by the addition of scavengers like anisole. organic-chemistry.orgnih.gov

Table 1: Comparison of Acid-Mediated Deprotection Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)TFA in CH₂Cl₂Fast, efficient, volatile byproductsHighly corrosive, can cleave other acid-labile groups
Hydrochloric Acid (HCl)4M HCl in DioxaneForms hydrochloride salts, readily availableCan be less selective than TFA in some cases
Lewis Acid Catalyzed Deprotection (e.g., ZnBr₂, Cerium(III) Chloride)

Lewis acids offer an alternative, often milder, approach to Boc deprotection, which can be beneficial when dealing with sensitive substrates.

Zinc Bromide (ZnBr₂): This Lewis acid has been shown to be effective for the chemoselective deprotection of tert-butyl esters and can be applied to tert-butyl carbonates. nih.govmdpi.com The reaction conditions are typically mild, often proceeding in dichloromethane at room temperature. nih.govdrugbank.com ZnBr₂ can exhibit selectivity, for instance, in cleaving secondary N-Boc groups while leaving primary ones intact. rsc.org

Cerium(III) Chloride (CeCl₃·7H₂O): In combination with sodium iodide, cerium(III) chloride in refluxing acetonitrile (B52724) provides a mild and selective method for the cleavage of tert-butyl esters, a protocol that is also applicable to tert-butyl carbonates. wikipedia.orgresearchgate.net This system is noted for its ability to deprotect tert-butyl ethers and esters in the presence of other sensitive functionalities. researchgate.netorganic-chemistry.org

Table 2: Lewis Acid Catalysts for Deprotection
CatalystCo-reagent/SolventKey Features
Zinc Bromide (ZnBr₂)DichloromethaneMild conditions, can show selectivity
Cerium(III) Chloride (CeCl₃·7H₂O)Sodium Iodide / AcetonitrileMild, selective for tert-butyl groups
Fluorinated Alcohol Mediated Deprotection

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can facilitate the thermolytic cleavage of tert-butyl esters and carbonates. wikipedia.org These reactions are often performed at elevated temperatures, and microwave irradiation can significantly accelerate the process. wikipedia.org This method is considered relatively "green" as the fluorinated alcohol can often be recovered and reused. wikipedia.org

Oxidative Cleavage Mechanisms

While the primary methods for the removal of the Boc group are hydrolytic, oxidative cleavage of the aryl-oxygen bond represents a theoretical possibility, although it is not a standard or commonly employed strategy for this particular protecting group. The oxidative coupling of phenols, a related process, involves the generation of phenoxy radicals, often mediated by metal catalysts or enzymes. acs.org Such radical mechanisms can lead to C-C or C-O bond formation. acs.org In the context of tert-butyl 4-formylphenyl carbonate, a hypothetical oxidative cleavage could be initiated by a single electron transfer from the electron-rich phenol (B47542) ring, leading to a radical cation. However, the stability of the carbonate group makes it more likely that other parts of the molecule would react under typical oxidative conditions. Electrochemical oxidation of phenolic compounds often proceeds via hydroxyl radical attack, leading to degradation of the aromatic ring. thieme-connect.com

Orthogonal Protection Strategies in Multistep Organic Synthesis

The ability to selectively remove one protecting group in the presence of others is a cornerstone of modern organic synthesis, a concept known as orthogonality. researchgate.net The tert-butyl carbonate group plays a crucial role in such strategies due to its unique cleavage conditions.

The tert-butyl carbonate is stable to a wide range of reagents, including those used to remove other common protecting groups. For instance, it is stable to the conditions used for the hydrogenolysis of benzyl (B1604629) (Bn) ethers (H₂/Pd-C) and the fluoride-mediated cleavage of silyl (B83357) ethers (e.g., TBDMS, TIPS). acs.orgnih.gov This allows for the selective deprotection of a benzylated or silylated alcohol while the phenol protected as a tert-butyl carbonate remains intact. Conversely, the acidic conditions required to cleave the tert-butyl carbonate (e.g., TFA) will generally leave benzyl and most silyl ethers untouched, although highly acid-labile silyl ethers might be cleaved. acs.org This differential reactivity allows for a planned sequence of deprotection steps in the synthesis of complex molecules containing multiple hydroxyl groups. researchgate.net

Table 3: Orthogonality of tert-Butyl Carbonate with Other Protecting Groups
Protecting GroupCleavage ConditionsStability of tert-Butyl Carbonate
Benzyl (Bn)H₂, Pd/CStable
tert-Butyldimethylsilyl (TBDMS)F⁻ (e.g., TBAF)Stable
tert-Butoxycarbonyl (Boc)Acid (TFA, HCl)Cleaved

Functional Group Interconversions (FGIs) Enabled by this compound

Following the deprotection of the tert-butyl carbonate to yield 4-hydroxybenzaldehyde (B117250), a versatile building block with two reactive functional groups is revealed. This opens up a wide array of possibilities for subsequent functional group interconversions. wikipedia.orgresearchgate.net

The aldehyde group can undergo a variety of transformations:

Oxidation: It can be readily oxidized to the corresponding carboxylic acid (4-hydroxybenzoic acid) using reagents such as potassium permanganate (B83412) or Jones reagent. wikipedia.org

Reduction: The aldehyde can be reduced to a primary alcohol (4-hydroxybenzyl alcohol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

Condensation Reactions: It can react with primary amines to form Schiff bases or undergo aldol (B89426) and related condensation reactions. researchgate.net

The phenolic hydroxyl group also offers numerous opportunities for further functionalization:

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). wikipedia.org

Esterification: Reaction with an acyl chloride or anhydride (B1165640) yields the corresponding ester. wikipedia.org

Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing electrophilic substitution to the ortho positions on the aromatic ring. wikipedia.org

Dakin Oxidation: Reaction with hydrogen peroxide in a basic medium can convert the aldehyde to a hydroquinone, with the formyl group being replaced by a hydroxyl group. wikipedia.orgresearchgate.net

The dual reactivity of the deprotected product, 4-hydroxybenzaldehyde, makes this compound a highly valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals, natural products, and materials. nih.gov

Applications in Medicinal Chemistry Research

Utilization as a Key Intermediate in Pharmaceutical Development

Tert-Butyl 4-formylphenyl carbonate is a significant building block in the multi-step synthesis of complex pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its two primary functional groups. The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, essential for constructing the core skeleton of a drug molecule. Simultaneously, the tert-butyl carbonate group serves as a robust protecting group for the phenolic oxygen. This protecting group is stable under various reaction conditions used to modify the aldehyde, but it can be selectively removed later in the synthetic sequence to unmask the phenol (B47542) for further functionalization or as a required moiety in the final active pharmaceutical ingredient (API).

This compound is particularly valuable in the development of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The carbonate ester linkage in this compound can be designed to be cleaved by enzymes in the body, such as esterases, to release a phenolic drug. This strategy can improve a drug's solubility, stability, or pharmacokinetic profile. nih.gov For instance, a related intermediate, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, is crucial for the synthesis of S-jaspine B, an analogue of a natural product with significant cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net

Table 1: Role as a Pharmaceutical Intermediate

FeatureDescriptionSignificance in Pharmaceutical Synthesis
Bifunctionality Contains both an aldehyde (-CHO) and a tert-butyl carbonate group.Allows for sequential and controlled chemical modifications at two different sites on the molecule.
Aldehyde Group A versatile chemical handle for various reactions (e.g., reductive amination, Wittig reaction, aldol (B89426) condensation).Enables the introduction of diverse structural motifs and the extension of the molecular framework.
tert-Butyl Carbonate A stable protecting group for the phenol.Protects the reactive phenol during synthesis and can be removed under specific conditions, or act as a prodrug moiety.
Prodrug Potential The carbonate ester can be cleaved in vivo.Offers a strategy to improve drug delivery, solubility, and bioavailability of phenolic drugs. nih.gov

Design and Synthesis of Novel Pharmacophores and Chemical Probes

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound is an excellent starting material for generating novel pharmacophores. The aldehyde group acts as a key anchor point for diversification. Through various chemical reactions, a wide array of substituents can be attached, systematically altering the molecule's size, shape, and electronic properties to explore interactions with a biological target.

For example, condensation of the aldehyde with different amines or hydrazines can generate a library of imines or hydrazones. Subsequent reduction or cyclization can lead to novel heterocyclic scaffolds, which are common features in many approved drugs. The tert-butylphenyl carbonate portion of the molecule can also contribute to the pharmacophore, potentially by occupying a hydrophobic pocket in a protein's active site. The synthesis of complex ligands, such as those used in ruthenium complexes with photophysical properties, demonstrates how substituted phenyl groups can be crucial for the final compound's function. rsc.org

Structure-Activity Relationship (SAR) Studies via Derivatives of this compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a compound relate to its biological effect. By synthesizing and testing a series of related compounds (analogues), chemists can identify which parts of a molecule are critical for its activity. This compound is an ideal platform for conducting SAR studies.

Systematic modifications can be made to its structure:

Derivatization of the Aldehyde: The aldehyde can be converted into a wide range of other functional groups, such as an alcohol, a carboxylic acid, an amine (via reductive amination), or various heterocyclic rings. Each new analogue provides data on how that specific chemical change affects biological activity.

Modification of the Phenyl Ring: Substituents could be added to other positions on the phenyl ring to probe steric and electronic effects.

Variation of the Carbonate: The tert-butyl group could be replaced with other alkyl or aryl groups to fine-tune properties like steric bulk and hydrolysis rate. nih.gov

Research on related carbamate (B1207046) inhibitors has shown that even small changes, like the position or type of substituent on a phenyl ring, can significantly impact a compound's potency and selectivity for its target, such as mycobacterial ATP synthase. nih.gov These principles are directly applicable to SAR campaigns starting from this compound.

Table 2: Illustrative SAR Strategy for Derivatives

Modification SiteExample DerivativePotential Impact on ActivityRationale
Aldehyde Group Conversion to a primary alcohol (-CH₂OH)May increase hydrogen bonding capacity but remove an electrophilic site.Probes the necessity of the carbonyl group for target interaction.
Aldehyde Group Reductive amination with benzylamineIntroduces a larger, flexible, and basic side chain.Explores a new binding pocket or introduces a key electrostatic interaction.
Phenyl Ring Addition of a methoxy (B1213986) group adjacent to the carbonateAlters the electronic properties and conformation of the phenyl ring.Investigates the electronic requirements of the binding site.
Carbonate Group Replacement of tert-butyl with an ethyl groupDecreases steric hindrance and may alter the rate of hydrolysis. nih.govOptimizes pharmacokinetic properties or fit within the target protein.

Contribution to the Synthesis of Chemical Libraries for Biological Screening

High-throughput screening (HTS) of large chemical libraries is a primary method for discovering new drug leads. The creation of these libraries often relies on combinatorial chemistry, where a core scaffold is reacted with a set of diverse building blocks to rapidly generate thousands of unique compounds.

This compound is an excellent scaffold for this purpose. Its aldehyde group is amenable to a wide range of robust and high-yielding reactions that can be performed in parallel, such as reductive aminations or multicomponent reactions (e.g., the Ugi reaction). By reacting the core scaffold with a library of, for example, 100 different amines, a new library of 100 distinct products can be generated. If the carbonate is later removed and the resulting phenol is reacted with a library of 100 different acyl chlorides, the library size expands to 10,000 compounds. This modular approach allows for the efficient exploration of a vast chemical space around the central phenyl carbonate framework, increasing the probability of identifying a molecule with the desired biological activity.

Investigation as a Model Compound in Enzyme-Catalyzed Reactions, such as Carbonic Anhydrase Hydration

While direct studies using this compound as a substrate for carbonic anhydrase are not prominent, its structure as a carbonate ester makes it a relevant model compound for studying hydrolytic enzymes. Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.gov They are also known to act as esterases, hydrolyzing certain activated esters. acs.org

The hydrolysis of phenyl carbonate esters can serve as a model reaction to probe the mechanism of these enzymes. nih.govacs.orgrsc.org Researchers can study the kinetics of the enzyme-catalyzed hydrolysis of this compound to understand how the enzyme's active site recognizes and processes carbonate substrates. The electronic and steric effects of the formyl and tert-butyl groups would influence the rate of hydrolysis, providing insights into the enzyme's substrate specificity and catalytic mechanism. nih.gov Studies on similar molecules like methyl 4-nitrophenyl carbonate have been used to elucidate the kinetic behavior of bovine carbonic anhydrase, demonstrating the utility of carbonate esters in this field of research. acs.org

Advanced Synthetic Methodologies and Complex Molecule Construction

Strategic Integration into Total Synthesis Routes

While specific examples of tert-Butyl 4-formylphenyl carbonate's incorporation into the total synthesis of complex natural products are not extensively detailed in publicly available literature, its potential is evident from its structural design. As a bifunctional building block, it offers a platform for convergent synthetic strategies. nih.gov The aldehyde functionality serves as a key electrophilic site, ready for coupling with complex, pre-assembled nucleophilic fragments.

In a hypothetical total synthesis, this reagent could be used to introduce a functionalized aromatic ring system late in a synthetic sequence. For instance, the aldehyde can undergo nucleophilic addition, Wittig-type olefination, or reductive amination to connect with another major fragment of the target molecule. Subsequently, the Boc-protected phenol (B47542) provides a latent hydroxyl group. This Boc group is stable to many reaction conditions used to manipulate the aldehyde, but can be selectively removed under acidic conditions to reveal the phenol for further elaboration, such as etherification, esterification, or involvement in cyclization reactions. A patent for the preparation of antibody-drug conjugates notes the synthesis of this compound as a key intermediate, highlighting its role in constructing highly complex biopharmaceutical compounds. google.com

Stereoselective Synthesis of Chiral Derivatives

The aldehyde group of this compound is a prochiral center, making it an excellent substrate for stereoselective transformations to generate chiral derivatives. A notable application is in the synthesis of N-alkylated octopamine (B1677172) derivatives, where the compound is used to create new chiral centers. nih.gov

In one documented synthesis, this compound was reacted with a chiral nucleophile, lithiated N-Boc-pyrrolidine, at low temperature (-75°C). nih.gov This nucleophilic addition to the aldehyde's carbonyl carbon results in the formation of a new stereocenter. Because the attacking nucleophile was itself chiral, the reaction produced a mixture of diastereomers (specifically, erythro- and threo-isomers). These diastereomers, which possess different spatial arrangements and physical properties, were successfully separated using column chromatography. nih.gov This process demonstrates the utility of this compound in building stereochemically complex molecules.

The separated diastereomers were characterized, yielding two distinct products from the initial reaction mixture. nih.gov

DesignationDescriptionChromatographic Fraction (Rf)Overall YieldPurity (HPLC)
KM017-APale-yellow powder0.31.7%98.7%
HY065-F5Pale-yellow powder0.20.3%98.0%

This example clearly illustrates how the reagent can be integrated into a synthetic route to generate specific, chirally-pure downstream compounds. nih.gov

Role in Multistep Convergent and Divergent Synthetic Sequences

The orthogonal reactivity of the aldehyde and the Boc-protected phenol makes this compound an ideal component for both convergent and divergent synthetic strategies. nih.govwikipedia.org

Divergent Synthesis: The compound is exceptionally well-suited for divergent synthesis, where a single, common intermediate is used to generate a library of structurally related compounds. wikipedia.org Starting with this compound, the aldehyde can be subjected to a wide array of transformations. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. Each of these products, still containing the Boc-protected phenol, becomes a new common intermediate. The phenol can then be deprotected and subjected to a second set of diverse reactions, rapidly generating a large family of analogues from a single starting material. This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships.

Applications in Combinatorial Chemistry and Scaffold Diversification

The attributes that make this compound suitable for divergent synthesis also make it a powerful tool in combinatorial chemistry and for scaffold diversification. nih.gov Its structure is a classic example of a bifunctional scaffold that can be used to generate large libraries of small molecules. enamine.netresearchgate.net Several patents list the compound as a potential reagent for building such libraries. google.comgoogle.comgoogleapis.com

The aldehyde serves as a primary point of diversification. It can readily undergo a multitude of reactions under parallel synthesis conditions, including:

Reductive Amination: Reaction with a library of primary or secondary amines to produce a diverse set of substituted benzylamines.

Wittig Reaction: Reaction with various phosphonium (B103445) ylides to generate a wide array of substituted styrenes.

Aldol (B89426) or Knoevenagel Condensations: Reaction with different ketone or methylene-acid compounds to build carbon-carbon bonds and introduce further functionality.

Grignard and Organolithium Additions: Reaction with a range of organometallic reagents to create diverse secondary alcohols.

After the initial diversification at the aldehyde position, the Boc-protecting group can be removed to expose the phenolic hydroxyl group. This second functional group provides another opportunity for diversification, allowing for the attachment of a second set of building blocks through reactions like etherification or esterification. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse chemical library from a single, readily available scaffold. nih.govacs.org

Conceptual Scaffold Diversification Strategy
ScaffoldStep 1: Reaction at Aldehyde (R1 Introduction)IntermediateStep 2: Deprotection & Reaction at Phenol (R2 Introduction)Diverse Product Library
This compoundReductive Amination with R1-NH2Boc-O-Ar-CH2-NH-R11. Acid (Deprotection) 2. R2-X (e.g., Alkylation)R2-O-Ar-CH2-NH-R1 R2-O-Ar-CH=CH-R1 R2-O-Ar-CH(OH)-R1
Wittig Reaction with R1-PPh3Boc-O-Ar-CH=CH-R1
Grignard Reaction with R1-MgBrBoc-O-Ar-CH(OH)-R1

Conclusion and Future Research Directions

Summary of Synthetic Utility and Research Contributions

Tert-Butyl 4-formylphenyl carbonate serves primarily as a valuable building block in organic synthesis. Its synthetic utility is rooted in the orthogonal reactivity of its two functional groups. The tert-butyl carbonate group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific acidic or thermal conditions. This allows the formyl group to undergo a wide range of chemical reactions without interference from the phenol (B47542).

The primary research contributions of this compound are centered on its role as a key intermediate. The formyl group can be readily transformed through various reactions:

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the hydroxymethyl derivative.

Condensation Reactions: with amines, hydrazines, and active methylene (B1212753) compounds to create imines, hydrazones, and substituted alkenes, respectively.

Nucleophilic Additions: using organometallic reagents to generate secondary alcohols.

The positional isomer, tert-butyl (2-formylphenyl) carbonate, is noted for its application in preparing more complex molecules, including pharmaceuticals and agrochemicals. By extension, the para-isomer is similarly valuable for introducing a 4-hydroxybenzaldehyde (B117250) moiety into target structures in a masked form. This strategy is crucial in multi-step syntheses where the unprotected phenol or aldehyde could lead to undesired side reactions. The compound is commercially available from various suppliers, underscoring its role as a practical reagent for the research community. chemicalbook.comscbt.comsigmaaldrich.com

Emerging Trends in Synthetic Applications

While traditionally used as a standard building block, emerging trends point towards more sophisticated applications for this compound. One key area is its potential use in the synthesis of advanced materials. For instance, its structural analogue, tert-butyl (2-formylphenyl) carbonate, has been identified as a potential building block for polymers. smolecule.com This suggests that this compound could be employed as a monomer in the production of specialty polymers, such as polycarbonates or polyesters, where the formyl group allows for post-polymerization modification.

Another emerging trend is its application in complex cascade reactions and multicomponent reactions (MCRs). The bifunctional nature of the molecule is ideal for designing efficient synthetic routes that form multiple bonds in a single operation. This approach aligns with the principles of green chemistry by reducing the number of steps, solvent waste, and purification requirements. Furthermore, there is growing interest in using such molecules as models for studying enzyme-catalyzed reactions, particularly those involving carbon dioxide hydration and fixation. smolecule.com

Opportunities for Novel Derivative Discovery and Functionalization

The structure of this compound presents numerous opportunities for the discovery and synthesis of novel derivatives with potentially interesting chemical and biological properties.

Functionalization of the Aldehyde: The aldehyde group is a versatile handle for a wide array of chemical transformations beyond simple oxidation or reduction. It can participate in Wittig-type reactions to generate substituted styrenes, or in Knoevenagel condensations to produce electron-deficient alkenes, which are themselves valuable synthetic intermediates. chemrxiv.org These derivatives could serve as precursors to novel dyes, photoswitches, or biologically active compounds.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions could introduce additional functional groups (e.g., nitro, halogen, or alkyl groups) onto the phenyl ring. The electronic nature of the existing substituents would direct these modifications, allowing for the regioselective synthesis of polysubstituted aromatic compounds.

Derivatization via the Phenolic Group: Following the deprotection of the carbonate, the resulting phenolic hydroxyl group can be converted into a wide range of ethers and esters. This provides access to a large chemical space of derivatives, which could be screened for applications in medicinal chemistry or materials science. For example, the synthesis of complex molecules like tert-butyl (4-ethynylphenyl)carbamate from related precursors highlights the potential for creating diverse functional molecules. researchgate.net

Future Directions in Mechanistic Elucidation and Catalytic Transformations

Future research on this compound is likely to focus on developing novel catalytic transformations and gaining a deeper mechanistic understanding of its reactions.

Catalytic Innovations: There is a continuous need for milder and more selective catalysts for both the transformation of the aldehyde and the deprotection of the carbonate. For example, developing catalytic systems that can selectively reduce the aldehyde in the presence of other reducible groups or new catalysts for the cleavage of the tert-butyl carbonate group under non-acidic conditions would be highly valuable. The development of novel, eco-friendly methods for synthesizing related tert-butyl esters using techniques like electromagnetic milling points towards future possibilities in catalysis. rsc.org

Mechanistic Studies: A detailed investigation into the reaction mechanisms involving this compound would provide valuable insights for optimizing reaction conditions and predicting outcomes. For its ortho-isomer, it has been noted that the bulky tert-butyl group can influence reaction kinetics by slowing nucleophilic attack and enhancing selectivity. Similar kinetic and computational studies on this compound would help elucidate the interplay between steric and electronic effects, guiding its use in complex synthetic challenges.

Flow Chemistry and Automation: The application of continuous flow chemistry for reactions involving this intermediate could offer significant advantages in terms of safety, scalability, and product consistency. Future work could focus on developing integrated flow processes for the synthesis and subsequent derivatization of this compound, enabling more efficient production of fine chemicals and pharmaceutical intermediates.

Q & A

Q. What is the optimal synthetic route for tert-butyl 4-formylphenyl carbonate in academic settings?

The compound is synthesized via a one-pot reaction using 4-hydroxybenzaldehyde as the starting material. The procedure involves reacting the phenolic hydroxyl group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base (e.g., DMAP) and a solvent system (e.g., diethyl ether/n-hexane). This method achieves a 96% yield under mild conditions, producing a white crystalline solid .

  • Key Steps :
  • Boc₂O reacts with the hydroxyl group via nucleophilic acyl substitution.
  • DMAP acts as a catalyst by forming a reactive intermediate with Boc₂O .
    • Critical Parameters :
  • Solvent polarity (non-polar solvents improve crystallinity).
  • Temperature control (room temperature or mild heating).

Q. How should researchers characterize this compound for purity and structural confirmation?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH₃), the formyl proton (δ ~9.8–10.0 ppm), and the aromatic protons (δ ~7.5–8.0 ppm) .
  • IR Spectroscopy : Detect the carbonyl stretch (C=O of carbonate, ~1750–1770 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .
    • Chromatography :
  • Use HPLC or TLC with UV detection to assess purity.

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Stable at room temperature in a dry, dark environment. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the carbonate group .
  • Safety :
  • Wear nitrile gloves and safety goggles.
  • Use in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during scale-up synthesis?

Discrepancies in yields often arise from solvent purity , reaction time , or catalyst loading . For example:

  • Optimization Strategy :
ParameterImpact on Yield
Solvent (diethyl ether vs. THF)Diethyl ether improves crystallinity but may slow reaction kinetics.
DMAP concentration (5–10 mol%)Excess DMAP can lead to side reactions with the aldehyde group .
  • Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry iteratively .

Q. What mechanistic insights explain the stability of this compound under basic conditions?

The tert-butyl group provides steric hindrance, protecting the carbonate from nucleophilic attack. However, in strongly basic media (pH > 10), the carbonate may undergo hydrolysis to regenerate 4-hydroxybenzaldehyde. Kinetic studies using pH-dependent NMR or HPLC-MS can track degradation pathways .

Q. How can this compound be utilized in multi-step syntheses (e.g., drug intermediates or functional materials)?

  • Applications :
  • Peptide Coupling : The aldehyde group enables reductive amination for bioconjugation .
  • Polymer Chemistry : Acts as a monomer in carbonate-linked polymers via Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .
    • Case Study :
StepReactionYield
1Synthesis of this compound96%
2Aldehyde-amine condensation82%

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound?

  • Mass Spectrometry (HRMS) : Identify trace by-products (e.g., incomplete Boc protection or oxidized aldehyde).
  • X-ray Crystallography : Resolve structural ambiguities in polymorphic forms .

Q. How does the electronic nature of substituents affect the reactivity of the aryl carbonate group?

Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the carbonate carbonyl, accelerating nucleophilic substitution. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Computational studies (DFT) can predict substituent effects on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.